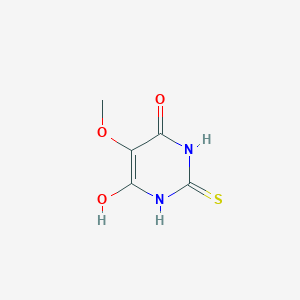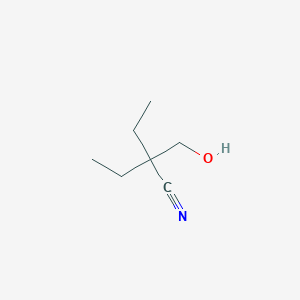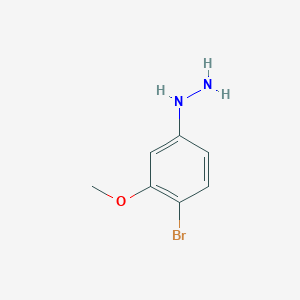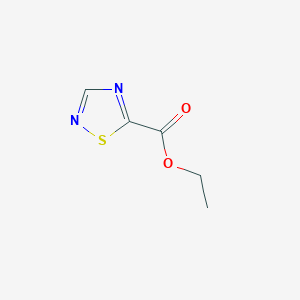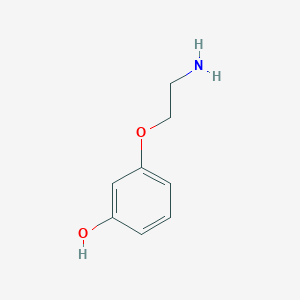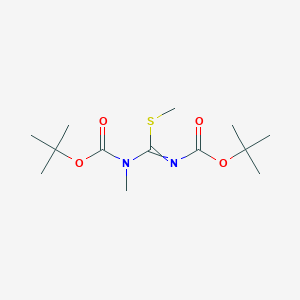![molecular formula C8H9N3 B1396736 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine CAS No. 1289082-81-0](/img/structure/B1396736.png)
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Descripción general
Descripción
“3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The starting material, 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with R-substituted aldehyde at 50°C to obtain the compounds .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine” includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 147.18 .
Chemical Reactions Analysis
The compound exhibits potent activities against FGFR1, 2, and 3 . It has been found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.18 . It has a melting point of 212–214 ℃ .
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolopyridine Derivatives
- Researchers have developed various synthetic routes to create tricyclic pyrrolopyridine derivatives, which are structurally related to 3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine. For example, the catalysis using 4-(N,N-dimethylamino)pyridine (DMAP) has been explored for synthesizing new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from similar pyrrole compounds (Khashi et al., 2015). Similarly, the synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has been reported, demonstrating the chemical versatility of pyrrolopyridine structures (Ikaunieks et al., 2015).
Catalysis and Reaction Mechanisms
- Studies in the field of catalysis have utilized pyrrolopyridine derivatives. For instance, a Lewis acid-promoted cascade reaction involving a primary amine, 2-butynedioate, and propargylic alcohol led to the formation of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones, demonstrating the reactivity of such compounds under specific conditions (Yin et al., 2013).
Antitumor Activity
- Some pyrrolopyridine derivatives exhibit potential antitumor activity. For example, novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer (Carbone et al., 2013).
Gold Catalysis
- Gold catalysis has been employed in the synthesis of azaindoles, including pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, indicating the potential of pyrrolopyridine derivatives in facilitating complex chemical transformations (Gala et al., 2014).
Drug Metabolism
- The metabolism of certain pyrrolopyridine-based compounds has been studied, revealing unique pathways such as the formation of an unusual N-acetylglucosamine conjugate in the cynomolgus monkey. This highlights the importance of such structures in pharmacokinetics and drug development (Johnson et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOHKCWLPGIUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



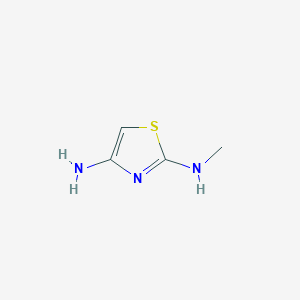
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)

